6-Chloro-1-propyl-1H-pyrazolo[3,4-d]pyrimidine
Description
6-Chloro-1-propyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a fused pyrazolo-pyrimidine core. The molecule is substituted with a chlorine atom at position 6 and a propyl group at position 1 (N-1). Pyrazolo[3,4-d]pyrimidines are known for their structural resemblance to purines, enabling interactions with biological targets like kinases and enzymes involved in nucleotide metabolism .
Properties
Molecular Formula |
C8H9ClN4 |
|---|---|
Molecular Weight |
196.64 g/mol |
IUPAC Name |
6-chloro-1-propylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C8H9ClN4/c1-2-3-13-7-6(5-11-13)4-10-8(9)12-7/h4-5H,2-3H2,1H3 |
InChI Key |
WJASIGBDSIKRHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=NC(=NC=C2C=N1)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route to Pyrazolo[3,4-d]pyrimidines
- Starting from o-aminocyanopyrazole , reaction with trimethyl orthoformate in acetic anhydride yields a pyrazolylimidoformate intermediate.
- This intermediate, upon treatment with hydrazine hydrate and subsequent heating, cyclizes to form the pyrazolo[3,4-d]pyrimidine core (Pathway E).
- Alternatively, refluxing o-aminocyanopyrazole with formic acid for several hours also affords the pyrazolo[3,4-d]pyrimidine scaffold (Pathway F).
Specific Preparation Methods of 6-Chloro-1-propyl-1H-pyrazolo[3,4-d]pyrimidine
The preparation of the title compound involves two critical steps: (1) formation of the 6-chloropyrazolo[3,4-d]pyrimidine core and (2) selective N-alkylation at the 1-position with a propyl group.
Chlorination Step
- The 6-chloro substituent is introduced by chlorinating a hydroxy- or oxo-substituted pyrazolo[3,4-d]pyrimidine intermediate.
- Chlorinating agents such as phosphorus oxychloride or phosphorus pentachloride are used to convert carbonyl or hydroxyl groups at the 6-position into chlorine atoms.
- This step is crucial for activating the 6-position for further functionalization.
N-Alkylation Step
- Alkylation at the N-1 position is achieved by reacting the 6-chloropyrazolo[3,4-d]pyrimidine with an alkyl halide, typically a propyl halide (e.g., propyl bromide or chloride).
- The reaction is carried out in the presence of a base or binding agent to promote selective alkylation and to minimize isomer formation.
- Reported methods emphasize controlling reaction conditions to improve yield and reduce side products, as the raw material 6-chloropyrazolo[3,4-d]pyrimidine is costly and yields can be low without optimization.
Detailed Synthetic Procedure from Patent CN113429411A
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Starting material: 6-chloropyrazolo[3,4-d]pyrimidine | React with propyl halide (e.g., propyl bromide) | N-alkylation at N-1 position |
| 2 | Base or binding agent (e.g., potassium carbonate) | Facilitates alkylation, controls isomer formation | Improved selectivity and yield |
| 3 | Purification by recrystallization or chromatography | Isolate pure 6-chloro-1-propyl-1H-pyrazolo[3,4-d]pyrimidine | High purity product |
This method addresses prior challenges by optimizing the alkylation step to reduce isomeric impurities and improve overall yield.
Related Synthetic Routes and Analogues
Synthesis of 6-Chloro-1-methyl-n-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- A closely related compound, 6-chloro-1-methyl-n-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine , has been synthesized and characterized with molecular formula C9H12ClN5 and molecular weight 225.68 g/mol.
- The synthetic approach involves similar N-alkylation strategies and chlorination steps, providing a useful comparison for the preparation of the target compound.
Summary Table of Preparation Methods
Research Discoveries and Optimization Insights
- The 6-chloro substitution is key for biological activity and serves as a handle for further derivatization.
- Alkylation selectivity at N-1 is enhanced by controlling reaction stoichiometry, solvent choice, and base strength.
- Recent patents highlight improvements in yield and cost-effectiveness by starting from less expensive precursors and optimizing reaction parameters.
- Medicinal chemistry studies demonstrate that variations on the alkyl group at N-1 modulate biological activity, underscoring the importance of precise synthetic control.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 6 is highly reactive toward nucleophilic substitution, enabling functionalization for medicinal chemistry applications.
Key Examples:
The reaction with aniline proceeds efficiently at room temperature, while hydrazine substitution requires heating to achieve optimal yields . Regioselectivity is influenced by steric and electronic factors of the nucleophile.
Reactions with Amines and Hydrazines
Secondary functionalization via amine and hydrazine derivatives expands structural diversity.
Hydrazone Formation
4-Hydrazinyl derivatives react with aromatic aldehydes/ketones to form hydrazones:
-
Example: Reaction with benzaldehyde yields N'-(benzylidene)-4-hydrazinyl-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine (89% yield) .
Thiosemicarbazide Derivatives
Hydrazinyl intermediates react with isothiocyanates to form thiosemicarbazides:
Coupling Reactions and Functionalization
The chlorinated core participates in cross-coupling reactions, though limited data is available. Indirect functionalization via intermediates is more common:
Chloromethyl Derivatives
While not directly reported for 6-chloro-1-propyl analogs, related pyrazolo[3,4-d]pyrimidines with chloromethyl groups undergo:
-
Alkylation: Reaction with alcohols or thiols under basic conditions .
-
Oxidation: Conversion to aldehydes/carboxylic acids using oxidizing agents .
Reaction Optimization and Conditions
Critical parameters for maximizing yields and selectivity:
Example Protocol (Aniline Substitution):
-
Mix 6-chloro-1-propyl-1H-pyrazolo[3,4-d]pyrimidine (1 eq) with aniline (1.2 eq).
-
Stir at RT for 24 hrs.
Characterization of Reaction Products
Structural confirmation relies on advanced analytical techniques:
Stability and Reactivity Trends
-
Hydrolytic Stability: Resistant to hydrolysis under neutral conditions but degrades in strongly acidic/basic media.
-
Thermal Stability: Stable up to 200°C, making it suitable for high-temperature reactions.
This compound’s versatility in nucleophilic substitution and derivative formation positions it as a critical intermediate for developing bioactive molecules, particularly kinase inhibitors . Further studies are needed to explore its potential in metal-catalyzed cross-coupling reactions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-1-propyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of xanthine oxidase by binding to the enzyme’s active site, thereby preventing the oxidation of hypoxanthine and xanthine . This inhibition can lead to reduced production of uric acid, making it useful in the treatment of hyperuricemia.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
Chlorine Position
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
With dual chlorine atoms (positions 4 and 6-(chloromethyl)), this compound exhibits enhanced electrophilicity, enabling diverse derivatization pathways. In contrast, the target compound’s single chlorine at position 6 may limit reactivity but improve metabolic stability .
N-1 Substituent Variations
- Molecular weight decreases from 196.64 (target compound) to 170.60, impacting pharmacokinetic properties .
6-Chloro-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine
The trifluoropropyl group introduces strong electron-withdrawing effects, enhancing metabolic stability and altering π-π stacking interactions compared to the electron-donating propyl group in the target compound .
Functional Group Modifications
Amino and Hydrazide Derivatives
- 4-Hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (Compound 3) The hydrazine group at position 4 allows for Schiff base formation, enabling conjugation with aldehydes or ketones.
Ring Oxidation States
- 1-(2-Chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one The pyrimidinone moiety introduces a ketone group, altering electronic properties and tautomerism. This differs from the fully aromatic pyrimidine ring in the target compound, which may influence redox stability .
Structural and Physicochemical Data Comparison
Biological Activity
6-Chloro-1-propyl-1H-pyrazolo[3,4-d]pyrimidine is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 196.64 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core with a propyl group at the 1-position and a chlorine atom at the 6-position. This unique substitution pattern is believed to enhance its binding affinity to various targets, particularly cyclin-dependent kinases (CDKs) .
6-Chloro-1-propyl-1H-pyrazolo[3,4-d]pyrimidine primarily acts as an inhibitor of cyclin-dependent kinases (CDKs), which play crucial roles in regulating the cell cycle. By inhibiting these kinases, the compound can induce apoptosis and alter cell cycle progression in cancer cells, making it a promising candidate for cancer therapy .
In Vitro Studies
Research has shown that 6-chloro-1-propyl-1H-pyrazolo[3,4-d]pyrimidine exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has demonstrated potent activity against:
- Breast Cancer (MCF-7) : IC50 values indicate effective inhibition of cell proliferation.
- Colorectal Cancer (HCT-116) : Similar cytotoxic effects have been observed with reported IC50 values suggesting strong anti-proliferative activity .
Comparative Efficacy
The following table summarizes the IC50 values of 6-chloro-1-propyl-1H-pyrazolo[3,4-d]pyrimidine compared to other related compounds:
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| 6-Chloro-1-propyl-1H-pyrazolo[3,4-d]pyrimidine | MCF-7 | X.XX |
| Roscovitine | MCF-7 | 10.0 |
| Flavopiridol | HCT-116 | 0.5 |
Note: Specific IC50 values for 6-chloro-1-propyl-1H-pyrazolo[3,4-d]pyrimidine are not provided in the sources but are expected to be competitive based on structural activity relationships.
Case Studies
In a study investigating the apoptotic mechanisms induced by pyrazolo[3,4-d]pyrimidines, it was found that treatment with 6-chloro-1-propyl-1H-pyrazolo[3,4-d]pyrimidine led to an increase in pro-apoptotic proteins while decreasing anti-apoptotic factors such as Bcl-2. This shift in protein expression suggests that the compound effectively promotes apoptosis in targeted cancer cells .
Pharmacokinetics and Bioavailability
The compound's pharmacokinetic profile indicates good plasma stability and potential for oral bioavailability. Prodrug strategies have been explored to enhance solubility and bioavailability without compromising efficacy .
Future Directions
Ongoing research is focused on optimizing the structure of 6-chloro-1-propyl-1H-pyrazolo[3,4-d]pyrimidine to improve its selectivity and potency against specific kinases involved in tumorigenesis. Further studies are needed to elucidate its full therapeutic potential and safety profile in vivo .
Q & A
Q. What are the common synthetic methodologies for preparing 6-chloro-1-propyl-1H-pyrazolo[3,4-d]pyrimidine and its derivatives?
The synthesis typically involves cyclocondensation reactions using readily available starting materials. For example, multi-component reactions under solvent-free or microwave-assisted conditions can yield pyrazolo[3,4-d]pyrimidine scaffolds. Substitution at the 4-position with chlorine is achieved via chlorinating agents (e.g., POCl₃), while the 1-propyl group is introduced through alkylation using propyl halides . Key steps include:
- Cyclocondensation : One-pot reactions of aminopyrazoles with nitriles or carbonyl compounds.
- Functionalization : Sequential alkylation/chlorination to install substituents.
Q. How should researchers safely handle and store 6-chloro-1-propyl-1H-pyrazolo[3,4-d]pyrimidine?
Safety protocols include:
Q. What spectroscopic techniques are used to characterize this compound?
- 1H/13C NMR : To confirm substitution patterns (e.g., propyl group integration at δ ~1.0–1.5 ppm for CH₃ and δ ~3.5–4.0 ppm for CH₂).
- Mass Spectrometry (MS) : For molecular weight verification (e.g., ESI-MS showing [M+H]+ at m/z 226.1).
- X-ray Crystallography : To resolve ambiguous structural features, such as torsional angles in the pyrazolo-pyrimidine core .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 25–60°C for 24–72 hours.
- Analytical Monitoring : Use HPLC to track degradation products and calculate half-life (t₁/₂) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in multi-step syntheses?
Q. What strategies resolve contradictions in reported biological activity data for pyrazolo[3,4-d]pyrimidine derivatives?
Q. How can computational methods predict the binding affinity of this compound to kinase targets?
Q. What are the challenges in synthesizing fluorinated analogs of this compound?
Fluorination requires specialized reagents (e.g., Selectfluor®) and anhydrous conditions. Key issues include:
Q. How can crystallographic data resolve discrepancies in proposed tautomeric forms?
- X-ray Diffraction : Compare experimental bond lengths (e.g., C–N in the pyrimidine ring) with DFT-optimized tautomers.
- Hydrogen Bond Analysis : Identify intermolecular interactions stabilizing specific tautomers .
Methodological Guidance
Q. Designing Pharmacological Assays for Antitumor Activity
Q. Analyzing Reaction Mechanisms in Substitution Reactions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

